

# Application Notes and Protocols: Nodaga-LM3 TFA in Paraganglioma Imaging

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Nodaga-LM3 tfa |           |
| Cat. No.:            | B15606537      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Nodaga-LM3 TFA**, a potent somatostatin receptor subtype 2 (SSTR2) antagonist, for the imaging of paragangliomas using Positron Emission Tomography (PET). The following sections detail the quantitative performance of 68Ga-**Nodaga-LM3 TFA**, experimental protocols for its preparation and use, and visualizations of key pathways and workflows.

# Introduction to Nodaga-LM3 TFA for Paraganglioma Imaging

Paragangliomas, rare neuroendocrine tumors, often overexpress SSTR2, making it an excellent target for diagnostic imaging.[1][2] Unlike SSTR2 agonists (e.g., DOTATATE, DOTATOC), which are internalized upon receptor binding, SSTR2 antagonists like Nodaga-LM3 bind to a larger number of receptors on the cell surface without inducing internalization.[3] [4] This property can lead to higher tumor uptake and improved image contrast. **Nodaga-LM3 TFA** is a non-radioactive precursor that is chelated with Gallium-68 (68Ga) to form the active PET imaging agent, 68Ga-Nodaga-LM3.[5] Clinical studies have demonstrated the potential of 68Ga-labeled SSTR2 antagonists to offer superior diagnostic efficacy compared to agonists in neuroendocrine tumors.[6]

### **Data Presentation**



The following tables summarize the quantitative data for 68Ga-Nodaga-LM3 from preclinical and clinical studies in neuroendocrine tumors, including data from a first-in-human study specifically in paraganglioma patients.

Table 1: Radiolabeling and Stability of 68Ga-Nodaga-LM3

| Parameter                | Value            | Reference |
|--------------------------|------------------|-----------|
| Radiochemical Purity     | >95%             | [7]       |
| In Vitro Stability       |                  |           |
| In Human Serum (1 h)     | Stable           | [8]       |
| Radiolabeling Efficiency |                  |           |
| Reaction Time            | ~5 minutes       | [8]       |
| Reaction Temperature     | Room Temperature | [8]       |

Table 2: In Vitro Performance of Nodaga-LM3

| Parameter                        | Cell Line              | Value  | Reference |
|----------------------------------|------------------------|--------|-----------|
| SSTR2 Binding<br>Affinity (IC50) | SSTR2-expressing cells | 1.3 nM | [5][9]    |

Table 3: In Vivo Performance of 68Ga-Nodaga-LM3 in Paraganglioma Patients



| Parameter                         | Value (Mean ± SD)               | Comparison with<br>68Ga-DOTATOC<br>(Mean ± SD) | Reference |
|-----------------------------------|---------------------------------|------------------------------------------------|-----------|
| Tumor Uptake<br>(SUVmax)          | 53.78 ± 183.2                   | -                                              | [7]       |
| Tumor-to-Liver Ratio              | Higher with 68Ga-<br>Nodaga-LM3 | -                                              | [7]       |
| Tumor-to-Spleen<br>Ratio          | Higher with 68Ga-<br>Nodaga-LM3 | -                                              | [7]       |
| Tumor-to-Kidney Ratio             | Higher with 68Ga-<br>Nodaga-LM3 | -                                              | [7]       |
| Physiological Uptake<br>(SUVmean) |                                 |                                                |           |
| Liver                             | 5.55 ± 1.57                     | 9.73 ± 2.30                                    | [7]       |
| Spleen                            | 20.47 ± 6.93                    | 31.14                                          | [7]       |

Table 4: Comparative Tumor Uptake in Neuroendocrine Neoplasms (Hottest Lesion)

| Tracer          | Median SUVmax | Median Tumor-to-<br>Liver Ratio | Reference |
|-----------------|---------------|---------------------------------|-----------|
| 68Ga-Nodaga-LM3 | 29.1          | 5.0                             |           |
| 68Ga-DOTATATE   | 21.6          | 2.9                             |           |

## **Signaling Pathway**

The imaging of paragangliomas with 68Ga-Nodaga-LM3 is based on its high affinity and specific binding to the Somatostatin Receptor Subtype 2 (SSTR2) expressed on the surface of tumor cells.





Click to download full resolution via product page

Caption: Binding of 68Ga-Nodaga-LM3 to SSTR2 on paraganglioma cells.

## **Experimental Protocols**

The following are representative protocols for the radiolabeling of **Nodaga-LM3 TFA** and its evaluation in in vitro and in vivo models. These protocols are based on methodologies reported for similar 68Ga-labeled SSTR2 antagonists and should be optimized for specific laboratory conditions.

## Protocol 1: 68Ga-Radiolabeling of Nodaga-LM3 TFA

This protocol describes the manual radiolabeling of Nodaga-LM3 TFA with 68Ga.

Workflow Diagram:





Click to download full resolution via product page

Caption: Workflow for the radiolabeling of **Nodaga-LM3 TFA** with 68Ga.

#### Materials:

- Nodaga-LM3 TFA (lyophilized powder)
- 68Ge/68Ga generator
- 0.1 M HCl (metal-free)
- Sodium acetate buffer (0.5 M, pH 5.0, metal-free)
- Sterile water for injection
- · Sterile reaction vial



- Heating block (optional)
- ITLC strips (e.g., ITLC-SG)
- Mobile phase for ITLC (e.g., 0.1 M citrate buffer, pH 4.5)
- Radio-TLC scanner
- HPLC system with a radioactivity detector (e.g., C18 column)

#### Procedure:

- Prepare a stock solution of Nodaga-LM3 TFA in sterile water (e.g., 1 mg/mL).
- Elute the 68Ge/68Ga generator with 0.1 M HCl to obtain 68GaCl3 in a sterile reaction vial.
- Add 10-20 μg of the Nodaga-LM3 TFA stock solution to the 68GaCl3 eluate.
- Add sodium acetate buffer to adjust the pH of the reaction mixture to 4.0-4.5.
- Gently vortex the mixture and incubate at room temperature (20-25°C) for 5-10 minutes.
   Gentle heating (e.g., 95°C for 5 minutes) can be applied to increase labeling efficiency if necessary.
- Perform quality control to determine the radiochemical purity.
  - ITLC: Spot the reaction mixture on an ITLC strip and develop it using the appropriate mobile phase. Free 68Ga will migrate with the solvent front, while 68Ga-Nodaga-LM3 will remain at the origin.
  - HPLC: Inject an aliquot of the reaction mixture into the HPLC system to confirm the single radiolabeled species.
- The final product should be a clear, colorless solution with a radiochemical purity of >95%.

## **Protocol 2: In Vitro SSTR2 Competition Binding Assay**

This protocol describes a competition binding assay to determine the binding affinity (IC50) of Nodaga-LM3 for SSTR2.



#### Workflow Diagram:



Click to download full resolution via product page

Caption: Workflow for an in vitro SSTR2 competition binding assay.

#### Materials:

- SSTR2-expressing paraganglioma cell line (e.g., MPC, MTT) or a transfected cell line
- Cell culture medium and supplements
- Binding buffer (e.g., Tris-HCl buffer with BSA and MgCl2)
- 68Ga-Nodaga-LM3
- Non-radiolabeled ("cold") Nodaga-LM3 TFA



- Multi-well plates (e.g., 24-well or 96-well)
- Gamma counter

#### Procedure:

- Culture the SSTR2-expressing cells to near confluence in multi-well plates.
- On the day of the experiment, wash the cells with binding buffer.
- Prepare a series of dilutions of the cold Nodaga-LM3 TFA in binding buffer.
- To each well, add a fixed concentration of 68Ga-Nodaga-LM3 (e.g., 0.1 nM).
- To triplicate wells, add increasing concentrations of the cold Nodaga-LM3 TFA (e.g., 10-12 to 10-6 M).
- For determination of non-specific binding, add a large excess of cold **Nodaga-LM3 TFA** (e.g.,  $1 \mu M$ ) to a set of wells.
- Incubate the plates at 37°C for 1 hour.
- Aspirate the incubation medium and wash the cells three times with ice-cold binding buffer to remove unbound radioactivity.
- Lyse the cells (e.g., with 1 M NaOH) and collect the lysate.
- Measure the radioactivity in the cell lysates using a gamma counter.
- Calculate the percentage of specific binding at each concentration of the cold competitor.
- Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value using non-linear regression analysis.

## Protocol 3: In Vivo PET Imaging in a Paraganglioma Animal Model



This protocol outlines the procedure for PET imaging of a paraganglioma xenograft model in mice using 68Ga-Nodaga-LM3.

#### Workflow Diagram:



Click to download full resolution via product page

Caption: Workflow for in vivo PET imaging of a paraganglioma animal model.

#### Materials:

- Immunodeficient mice (e.g., nude or SCID)
- SSTR2-expressing paraganglioma cell line
- 68Ga-Nodaga-LM3



- Anesthetic (e.g., isoflurane)
- Small animal PET/CT scanner

#### Procedure:

- Implant SSTR2-expressing paraganglioma cells (e.g., 5-10 x 106 cells) subcutaneously into the flank of the mice.
- Allow the tumors to grow to a suitable size for imaging (e.g., 100-200 mm3).
- Anesthetize the mouse using isoflurane.
- Administer 5-10 MBq of 68Ga-Nodaga-LM3 intravenously via the tail vein.
- Position the mouse in the PET/CT scanner.
- Acquire a CT scan for attenuation correction and anatomical localization.
- Perform a static PET scan at a predefined time point (e.g., 60 minutes post-injection) or a dynamic scan over a longer period.
- Reconstruct the PET and CT images.
- Analyze the images by drawing regions of interest (ROIs) over the tumor and various organs (e.g., muscle, liver, kidneys).
- Calculate the tracer uptake in the ROIs, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
- Calculate tumor-to-background ratios (e.g., tumor-to-muscle ratio).

Disclaimer: These protocols are intended for guidance and should be adapted and validated by the end-user for their specific research needs and in accordance with all applicable regulations and safety guidelines.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. [68Ga]NODAGA-RGD Metabolic stability, biodistribution, and dosimetry data from patients with hepatocellular carcinoma and liver cirrhosis PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Somatostatin receptor PET ligands the next generation for clinical practice PMC [pmc.ncbi.nlm.nih.gov]
- 8. [68Ga]NODAGA-RGD for imaging ανβ3 integrin expression PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Nodaga-LM3 TFA in Paraganglioma Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606537#nodaga-lm3-tfa-applications-in-imaging-paragangliomas]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com